11-Oxo-fluticasone Furoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H26F2O6S |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-17-carbothioic S-acid |
InChI |
InChI=1S/C26H26F2O6S/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)35)34-21(31)19-5-4-8-33-19/h4-8,10,13,15-16,18H,9,11-12H2,1-3H3,(H,32,35)/t13-,15+,16+,18+,23+,24+,25+,26+/m1/s1 |
InChI Key |
QGDRIKZDFYXNCC-ZOUVVMAVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)S)OC(=O)C5=CC=CO5)C)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)S)OC(=O)C5=CC=CO5)C)F)C)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 11 Oxo Fluticasone Furoate
Targeted Synthesis Strategies for 11-Oxo-fluticasone Furoate as a Reference Standard
The availability of pure this compound is paramount for its use as a reference standard in analytical methods to detect and quantify it as an impurity in Fluticasone (B1203827) Furoate. While detailed proprietary synthesis methods are not extensively published, the general approach involves the oxidation of the 11β-hydroxyl group of Fluticasone Furoate.
A plausible synthetic route would begin with Fluticasone Furoate as the starting material. The core of the synthesis is the selective oxidation of the C11-hydroxyl group to a ketone. Various oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Common reagents for such oxidations in steroid chemistry include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC)) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation.
The reaction would be carried out in a suitable organic solvent, such as dichloromethane (B109758) or dimethyl sulfoxide, at controlled temperatures to minimize side reactions. The progress of the reaction would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material. Upon completion, the reaction mixture would be subjected to a standard workup procedure, followed by purification, typically using column chromatography, to isolate the pure this compound.
The identity and purity of the synthesized reference standard must be rigorously confirmed through various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the ketone at the C11 position.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequency of the newly formed ketone.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
| Parameter | This compound |
| Chemical Name | (6S,8S,9R,10S,13S,14S,16R,17R)-6,9-Difluoro-17-(((fluoromethyl)thio)carbonyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate |
| CAS Number | 397864-56-1 |
| Molecular Formula | C27H27F3O6S |
| Molecular Weight | 536.56 g/mol |
Investigation of Potential this compound Formation as a Byproduct in Fluticasone Furoate Synthesis
The presence of this compound as an impurity in the final Fluticasone Furoate active pharmaceutical ingredient (API) is a significant concern for pharmaceutical manufacturers. Its formation is likely due to the over-oxidation of the 11β-hydroxyl group during the synthesis of Fluticasone Furoate or degradation of the API under certain conditions.
The synthesis of Fluticasone Furoate involves multiple steps, and some of the reagents or reaction conditions used could potentially lead to the formation of the 11-oxo derivative. For instance, if strong oxidizing agents are used in any of the synthetic steps, or if reaction conditions are not carefully controlled (e.g., elevated temperatures or prolonged reaction times), the sensitive 11β-hydroxyl group may be susceptible to oxidation.
Forced degradation studies are instrumental in understanding the potential for this compound formation. These studies involve subjecting Fluticasone Furoate to various stress conditions, such as heat, light, acid, base, and oxidation, to identify potential degradation products. Studies have shown that under oxidative stress (e.g., exposure to hydrogen peroxide), Fluticasone Furoate can degrade, and it is plausible that this compound is one of the resulting degradants.
The identification and quantification of this impurity in Fluticasone Furoate batches are typically performed using sophisticated analytical techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). The development of validated, stability-indicating analytical methods is crucial for ensuring that the levels of this compound in the final drug product are within the stringent limits set by regulatory authorities.
| Stress Condition | Potential for this compound Formation |
| Oxidative (e.g., H₂O₂) | High |
| Thermal | Moderate |
| Photolytic | Possible |
| Acidic/Basic Hydrolysis | Low |
Chemical Derivations and Modifications of the 11-Oxo Functionality for Structure-Activity Relationship Studies
The modification of the 11-position of corticosteroids has historically been a key area of research in the development of new and improved glucocorticoids. The presence of an 11β-hydroxyl group is generally considered crucial for potent glucocorticoid activity, as it is believed to form a critical hydrogen bond with the glucocorticoid receptor (GR).
The conversion of this hydroxyl group to an 11-oxo (or 11-keto) functionality typically leads to a significant reduction or complete loss of glucocorticoid activity. This is because the 11-oxo group is unable to act as a hydrogen bond donor in the same way as the 11β-hydroxyl group, thus disrupting the key interaction with the receptor. In some cases, 11-oxo steroids can act as prodrugs, being converted in vivo by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes back to their active 11β-hydroxy counterparts. However, the primary role of the 11-oxo group in structure-activity relationship (SAR) studies of corticosteroids is often to serve as a negative control or to probe the importance of the 11β-hydroxyl interaction.
While specific SAR studies on this compound are not widely published, the general principles of corticosteroid SAR suggest that this compound would exhibit significantly lower affinity for the glucocorticoid receptor and, consequently, reduced anti-inflammatory potency compared to Fluticasone Furoate.
Further chemical derivations of the 11-oxo functionality in the fluticasone furoate scaffold could be explored to investigate:
The potential for developing novel prodrugs with altered pharmacokinetic profiles.
The impact of steric and electronic modifications at the 11-position on receptor binding and selectivity.
The development of selective glucocorticoid receptor modulators (SGRMs) with a more favorable therapeutic index.
Such studies would involve the synthesis of a series of analogues with different substituents at or near the 11-position and their subsequent evaluation in in vitro and in vivo models of inflammation.
| Compound | Modification at C11 | Expected Glucocorticoid Receptor Affinity | Expected Anti-inflammatory Activity |
| Fluticasone Furoate | β-Hydroxyl | High | High |
| This compound | Oxo (Ketone) | Low to Negligible | Low to Negligible |
Sophisticated Analytical Methodologies for Characterization and Quantification of 11 Oxo Fluticasone Furoate
Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment
Chromatographic techniques are fundamental in separating 11-Oxo-fluticasone Furoate from its impurities and related substances. The complexity of the molecular structure and the potential for various isomers demand high-resolution separation methods.
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful tool for the analysis of this compound, offering significant advantages in terms of speed, resolution, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). asianpubs.orgrsc.org The development of a robust UHPLC method is a critical step in the quality control of this compound.
Method development often involves a systematic approach to optimize various parameters to achieve the desired separation. Key considerations include the selection of the stationary phase, mobile phase composition, gradient elution program, flow rate, and column temperature. For instance, a reversed-phase UHPLC method might utilize a C18 column with a gradient elution of acetonitrile (B52724) and a buffered aqueous phase. researchgate.net The use of sub-2 µm particle size columns in UHPLC leads to higher efficiency and allows for faster analysis times without compromising resolution. asianpubs.org
A typical UHPLC method for the analysis of fluticasone (B1203827) furoate and its related compounds, including this compound, is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. researchgate.netmedwinpublishers.com This validation process ensures the method is accurate, precise, specific, linear, and robust. researchgate.net
Table 1: Illustrative UHPLC Method Parameters for Fluticasone Furoate Analysis
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm) asianpubs.org |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate Buffer |
| Mobile Phase B | Acetonitrile researchgate.net |
| Gradient | Optimized gradient from 5% to 95% B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C medwinpublishers.com |
| Detection | UV at 240 nm researchgate.net |
| Injection Volume | 1 - 5 µL |
This table presents a generalized set of parameters. Actual conditions may vary based on the specific application and instrumentation.
While less common for the direct analysis of large, non-volatile molecules like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives or impurities. This would typically involve a derivatization step to increase the volatility and thermal stability of the analyte. For instance, silylation is a common derivatization technique used to make polar compounds amenable to GC analysis.
The primary advantage of GC-MS is its excellent separation efficiency and the definitive identification capabilities of the mass spectrometer. The electron ionization (EI) source in a GC-MS system produces characteristic fragmentation patterns that can serve as a fingerprint for the compound, allowing for unambiguous identification.
The molecular structure of this compound contains multiple chiral centers, giving rise to the possibility of stereoisomers (enantiomers and diastereomers). sigmaaldrich.com Since different stereoisomers can exhibit different pharmacological activities and toxicological profiles, it is crucial to control the stereoisomeric purity of the drug substance.
Chiral chromatography is the gold standard for separating and quantifying stereoisomers. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. sigmaaldrich.com The choice of the CSP is critical and is often based on the structural features of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability.
Method development in chiral chromatography involves screening various CSPs and mobile phase compositions to achieve optimal enantiomeric or diastereomeric resolution. sigmaaldrich.com
Table 2: Key Considerations in Chiral Method Development
| Factor | Description |
| Chiral Stationary Phase | Selection of an appropriate CSP (e.g., polysaccharide-based, protein-based) is paramount for achieving separation. |
| Mobile Phase | The choice of solvent (e.g., normal-phase like hexane/ethanol or reversed-phase) and additives can significantly impact resolution. sigmaaldrich.com |
| Temperature | Column temperature can affect the kinetics of the chiral recognition process and, therefore, the separation. |
| Flow Rate | Optimizing the flow rate can enhance efficiency and resolution. sigmaaldrich.com |
High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation
Spectroscopic techniques provide invaluable information about the molecular structure of this compound, confirming its identity and elucidating its chemical architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of organic molecules. researchgate.net For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, along with ¹⁹F NMR, provides a complete picture of the molecular structure.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. A patent for fluticasone furoate provides solid-state ¹³C NMR data with peaks at 189.1, 165.5, 118.5, and 100.4 ± 0.2 ppm. google.com
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the definitive assignment of all proton and carbon signals and piecing together the molecular framework.
¹⁹F NMR: Given the presence of fluorine atoms in the structure of the parent compound, fluticasone furoate, ¹⁹F NMR is essential for confirming the presence and chemical environment of these fluorine atoms. diva-portal.org
The analysis of NMR spectra for complex molecules like this compound requires a high-field NMR spectrometer to achieve the necessary resolution to distinguish between closely spaced signals. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. sciex.compnnl.gov This technique is invaluable for confirming the molecular formula and identifying unknown impurities.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the structure of its metabolites and degradation products. For instance, a technical note on the analysis of fluticasone furoate in human plasma using accurate mass spectrometry highlights the selectivity and sensitivity of this approach, achieving a lower limit of quantitation (LLOQ) of 1 pg/mL. sciex.comsciex.com
Table 3: Mass Spectrometry Data for Fluticasone Furoate
| Technique | Information Provided | Example Application |
| HRMS | Accurate mass measurement, determination of elemental composition. | Confirmation of the molecular formula of this compound. |
| MS/MS | Structural information from fragmentation patterns. | Identification of metabolites and degradation products by comparing their fragmentation patterns to that of the parent compound. mdpi.com |
The combination of these advanced analytical methodologies provides a comprehensive toolkit for the thorough characterization and quantification of this compound, ensuring its quality and consistency in pharmaceutical applications.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of pharmaceutical compounds by identifying their constituent functional groups. For this compound, these non-destructive methods provide a molecular fingerprint, allowing for confirmation of its chemical structure. While specific experimental spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its characteristic vibrational bands, particularly by comparison to its parent compound, fluticasone furoate, and the related fluticasone propionate (B1217596). tcu.edugoogle.com
The critical structural difference between fluticasone furoate and this compound is the oxidation of the hydroxyl group at the C11 position to a ketone. This transformation is expected to produce distinct changes in the vibrational spectra. Specifically, the broad O-H stretching band, typically observed around 3200-3500 cm⁻¹ in the spectrum of fluticasone furoate, would be absent in the spectrum of its 11-oxo derivative. Concurrently, a new, strong absorption band corresponding to the C=O stretch of the C11 ketone would appear, anticipated in the region of 1700-1725 cm⁻¹.
Other key functional groups within the this compound molecule will also give rise to characteristic peaks. The steroid skeleton itself, with its complex array of C-H and C-C bonds, contributes to a dense region of the spectrum. The furoate ester moiety, the thioester linkage, and the carbon-fluorine bonds all have specific vibrational modes that can be identified. tcu.eduresearchgate.net Raman spectroscopy is particularly useful for analyzing the C=C bonds of the steroid's A-ring and the furoate ring due to their polarizability. researchgate.net
| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|---|
| C=O (C11 Ketone) | Stretching | 1700 - 1725 | 1700 - 1725 | Key differentiating peak; absent in Fluticasone Furoate. |
| C=O (C3 Ketone, A-ring) | Stretching | 1660 - 1670 | 1660 - 1670 | Conjugated with C=C bonds. |
| C=O (Furoate Ester) | Stretching | 1720 - 1740 | 1720 - 1740 | Characteristic of the ester group. |
| C=O (Thioester) | Stretching | 1680 - 1700 | 1680 - 1700 | S-(Fluoromethyl) ester carbonyl stretch. |
| C=C (A-ring Diene) | Stretching | 1600 - 1630 | 1600 - 1630 | Strong intensity in Raman spectrum. |
| C-F | Stretching | 1000 - 1250 | 1000 - 1250 | Multiple bands expected due to several fluorine atoms. |
| C-O (Ester) | Stretching | 1150 - 1300 | 1150 - 1300 | Asymmetric and symmetric stretching modes. |
Development and Validation of Quantitative Bioanalytical Assays for Trace Level Detection
The quantification of this compound in biological matrices such as plasma or urine is essential for understanding its metabolic fate and pharmacokinetic profile, even at the trace levels at which it is likely to be present. The development of a robust and validated bioanalytical assay is paramount for generating reliable data. Given the anticipated low concentrations and the complexity of biological samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the methodology of choice due to its superior sensitivity and selectivity.
The development process for such an assay involves several critical stages. First, an efficient sample preparation technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is required to isolate the analyte from interfering endogenous components like proteins and lipids. Second, chromatographic conditions must be optimized, typically using reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), to achieve a sharp peak shape and adequate separation from other metabolites or co-administered drugs. Finally, the mass spectrometer parameters are tuned for maximum sensitivity, often employing Multiple Reaction Monitoring (MRM) to ensure specificity.
Validation of the bioanalytical method is performed in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). This process ensures that the assay is reliable and reproducible for its intended purpose. Key validation parameters are rigorously assessed to demonstrate the method's performance.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Accuracy | Closeness of determined values to the nominal concentration. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Closeness of agreement among a series of measurements from the same sample. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Linearity and Range | The concentration range over which the assay is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision criteria must be met. |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |
| Stability | Chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Impurity Profiling and Related Substance Analysis of this compound within Pharmaceutical Formulations
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. researchgate.net this compound is identified as a potential impurity and related substance of the active pharmaceutical ingredient (API) Fluticasone Furoate. synthinkchemicals.comsynzeal.com Its presence in pharmaceutical formulations must be monitored and controlled within specified limits established by regulatory bodies.
The primary technique for impurity profiling of Fluticasone Furoate formulations is stability-indicating High-Performance Liquid Chromatography (HPLC), often with UV detection. researchgate.net A stability-indicating method is one that can separate the API from its degradation products and impurities, allowing for an accurate assessment of the API's stability and the formulation's purity. Such methods are typically developed and validated according to ICH guidelines. researchgate.net
One reported method for the simultaneous analysis of Fluticasone Furoate and its impurities in a nasal spray formulation utilizes a reversed-phase (RP-HPLC) approach. researchgate.net The method was validated for specificity, linearity, accuracy, and precision, and its stability-indicating nature was confirmed through forced degradation studies. researchgate.net These studies involve exposing the drug product to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and prove the method can effectively separate them from the main compound. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Inertsil ODS 3V, 250 x 4.6 mm, 5 µm researchgate.net |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvents (e.g., acetonitrile, methanol) |
| Detector | Dual-wavelength UV detector (e.g., 220 nm and 240 nm) researchgate.net |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Column Temperature | Controlled, e.g., 40°C researchgate.net |
The availability of characterized reference standards for impurities, including this compound, is essential for their accurate identification and quantification during routine quality control testing. synthinkchemicals.comsynthinkchemicals.com
| Compound Name | Molecular Formula | Reference |
|---|---|---|
| Fluticasone Furoate | C₂₇H₂₉F₃O₆S | nih.gov |
| This compound | C₂₆H₂₆F₂O₆S | synthinkchemicals.compharmaffiliates.com |
| Fluticasone Furoate EP Impurity F | C₂₉H₃₄F₂O₇ | synzeal.com |
| Fluticasone Furoate - Impurity I | C₂₇H₂₈F₄O₆S | pharmaffiliates.com |
| Fluticasone Propionate | C₂₅H₃₁F₃O₅S | pharmaffiliates.com |
| Fluticasone Propionate - Impurity A | C₂₄H₃₀F₂O₆ | pharmaffiliates.com |
Molecular and Cellular Pharmacology of 11 Oxo Fluticasone Furoate
Glucocorticoid Receptor (GR) Binding Affinity and Dissociation Kinetics
In Vitro Radioligand Binding Assays
Radioligand binding assays are a standard in vitro method used to determine the binding affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used in competition with the unlabeled compound of interest. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
For the parent compound, fluticasone (B1203827) furoate, studies have demonstrated a very high relative receptor affinity (RRA). One study reported an RRA of 2989 ± 135, with dexamethasone (B1670325) as the reference compound (RRA = 100). This affinity is noted to be higher than other commonly used corticosteroids such as fluticasone propionate (B1217596) and mometasone (B142194) furoate. researchgate.net Another source indicates that fluticasone furoate's binding affinity for the human GR is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate. drugbank.com
While direct radioligand binding assay data for 11-Oxo-fluticasone Furoate is not available, it is generally understood that the metabolites of fluticasone furoate possess significantly reduced corticosteroid activity. drugbank.com The primary metabolic pathway for fluticasone furoate involves hydrolysis of the S-fluoromethyl carbothioate group to form an inactive carboxylic acid metabolite, rather than oxidation at the 11-position. This suggests that this compound is a minor metabolite, and its affinity for the GR is expected to be substantially lower than that of the parent compound. However, studies on other corticosteroids, such as dexamethasone, have shown that the 11-keto form (11-ketodexamethasone) can still act as a potent GR agonist. nih.govresearchgate.net This indicates that the 11-oxo functional group does not necessarily eliminate binding and activity, although the affinity may be altered.
Interactive Data Table: Relative Glucocorticoid Receptor Binding Affinities
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) |
| This compound | Data not available |
| Fluticasone Furoate | 2989 ± 135 |
| Fluticasone Propionate | 1775 |
| Mometasone Furoate | 2244 |
| Dexamethasone | 100 |
Surface Plasmon Resonance (SPR) for Receptor Interaction Analysis
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time analysis of molecular interactions, including the binding of ligands to receptors. SPR can provide detailed information on the association (on-rate) and dissociation (off-rate) kinetics of a drug-receptor interaction.
Kinetic studies of fluticasone furoate have revealed a remarkably fast association rate and a slow dissociation rate from the glucocorticoid receptor, which contributes to its high affinity and prolonged action. researchgate.net The rapid binding and slow release from the receptor are advantageous attributes for a topically administered corticosteroid, potentially leading to a longer duration of anti-inflammatory effect within the target tissue.
Specific SPR data for this compound is not present in the available scientific literature. Based on the understanding of fluticasone furoate's metabolism, where its metabolites have significantly reduced activity, it can be inferred that the association and dissociation kinetics of this compound would likely be less favorable for potent and sustained GR activation compared to the parent compound.
Ligand-Induced Glucocorticoid Receptor Translocation and Nuclear Accumulation
Upon binding to a ligand in the cytoplasm, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. This nuclear translocation is a critical step for the receptor to exert its effects on gene expression.
Studies have demonstrated that fluticasone furoate induces the nuclear translocation of the GR. This process is fundamental to its anti-inflammatory activity, as the nuclear GR complex directly or indirectly regulates the transcription of target genes.
There is no specific research available detailing the ability of this compound to induce GR translocation and nuclear accumulation. However, the capacity of a ligand to induce this process is directly related to its ability to bind and activate the receptor. Given the likely lower affinity of this compound for the GR, it is expected that its ability to promote receptor translocation would be significantly diminished compared to fluticasone furoate. For other 11-keto corticosteroids like 11-ketodexamethasone, efficient induction of nuclear translocation of the GR has been observed, suggesting that the 11-oxo form can still be active in this regard. nih.gov
Investigation of Gene Regulation Mechanisms
Once in the nucleus, the ligand-bound GR modulates gene expression through two primary mechanisms: transactivation and transrepression.
Transactivation of Glucocorticoid Response Element (GRE)-Containing Genes
Transactivation involves the GR homodimer binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in their transcription. This mechanism is responsible for the expression of various anti-inflammatory proteins.
Fluticasone furoate has been shown to be a potent activator of GRE-mediated gene transcription. physiology.orgnih.govresearchgate.net This transactivation capability is a key component of its anti-inflammatory efficacy.
Direct experimental data on the ability of this compound to transactivate GRE-containing genes is not available. The potency of a glucocorticoid in transactivation assays is generally correlated with its receptor binding affinity. Therefore, this compound would be expected to be a much weaker transactivator than fluticasone furoate.
Transrepression of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1)
Transrepression is a mechanism by which the GR, often as a monomer, inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference with pro-inflammatory signaling pathways is considered a major contributor to the anti-inflammatory effects of glucocorticoids.
Fluticasone furoate demonstrates very potent activity in the transrepression of NF-κB. physiology.orgnih.govresearchgate.netdrugbank.com This is a critical aspect of its pharmacological profile, contributing to its strong anti-inflammatory effects.
There is no specific data available on the transrepressive activities of this compound on NF-κB or AP-1. As with other aspects of its pharmacology, any such activity is anticipated to be significantly less potent than that of the parent compound, fluticasone furoate, due to its nature as a minor metabolite with reduced corticosteroid activity.
Interactive Data Table: Potency of Fluticasone Furoate in Gene Regulation Assays
| Assay | Compound | Potency (EC50 or other relevant metric) |
| GRE Transactivation | Fluticasone Furoate | Potent activation demonstrated |
| This compound | Data not available | |
| NF-κB Transrepression | Fluticasone Furoate | Potent repression demonstrated |
| This compound | Data not available | |
| AP-1 Transrepression | Fluticasone Furoate | Repression activity is a key part of its anti-inflammatory effect |
| This compound | Data not available |
Modulation of Specific Inflammatory Mediators and Cytokine Release in Cellular Models
Note: The following data pertains to the parent compound, Fluticasone Furoate, as no specific studies on the cytokine modulation effects of this compound are publicly available.
Fluticasone Furoate demonstrates potent anti-inflammatory effects by modulating the release of various cytokines and inflammatory mediators in cellular models. Its mechanism involves the inhibition of multiple cell types, such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes, and mediators like histamine, eicosanoids, leukotrienes, and cytokines. nih.gov
In a study using human nasal mucosa epithelial cells stimulated with fetal bovine serum (FBS), Fluticasone Furoate significantly inhibited the secretion of several key cytokines. The inhibitory effects were observed at very low concentrations, indicating high potency. Specifically, it inhibited Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov The secretions from these epithelial cells were shown to promote the survival of eosinophils, an effect that was also significantly inhibited by Fluticasone Furoate. nih.gov
Further studies on human nasal mucosal tissue using a Staphylococcus aureus enterotoxin B (SEB)-challenge model showed that Fluticasone Furoate effectively suppresses a range of T helper (Th) cytokines, including those from the Th1, Th2, and Th17 pathways. pharmaffiliates.com At a fixed concentration of 10⁻¹⁰ M, Fluticasone Furoate showed a significantly greater suppressive effect on Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-17 (IL-17) compared to Mometasone Furoate. pharmaffiliates.comnih.gov The compound maintained its maximal suppressive activity whether it was added before or after the inflammatory challenge, highlighting its robust action. pharmaffiliates.com
The table below summarizes the inhibitory concentrations of Fluticasone Furoate on the release of specific cytokines from nasal epithelial cells. nih.gov
| Cytokine | Minimum Effective Concentration | IC25 Value |
| GM-CSF | 10⁻¹⁰ M | 12.6 pM |
| IL-6 | 10⁻¹⁰ M | 65.8 pM |
| IL-8 | 10⁻¹¹ M | 8.6 pM |
Cellular Uptake, Retention, and Efflux Kinetics in Respiratory and Other Relevant Cell Lines
Note: The following data pertains to the parent compound, Fluticasone Furoate, as no specific studies on the cellular kinetics of this compound are publicly available.
The distinct cellular pharmacokinetics of Fluticasone Furoate, particularly its prolonged retention in respiratory tissues, are key to its extended duration of action. In vitro studies have shown that Fluticasone Furoate has a high degree of cellular accumulation and the slowest rate of efflux when compared to other clinically used inhaled corticosteroids. researchgate.net This high retention in lung tissue is believed to contribute to its sustained anti-inflammatory effects, allowing for once-daily administration. researchgate.netpatsnap.com
The prolonged lung retention is a result of the molecule's physicochemical properties, which lead to high tissue binding. patsnap.com This extended tissue association, coupled with its high affinity for the glucocorticoid receptor, is expected to result in more prolonged anti-inflammatory activity. researchgate.net
A clinical pharmacology study was conducted to assess the absorption kinetics of inhaled Fluticasone Furoate from the lung compared to inhaled Fluticasone Propionate. Using deconvolution analysis, the study found that Fluticasone Furoate demonstrated significantly prolonged absorption from the lung into the systemic circulation. This indicates a longer residence time within the lung tissue. researchgate.net The mean absorption time from the lung for Fluticasone Furoate was approximately 7 hours, which was considerably longer than the 2.1 hours observed for Fluticasone Propionate. researchgate.net
The table below presents a comparison of the lung absorption kinetics for Fluticasone Furoate and Fluticasone Propionate. researchgate.net
| Kinetic Parameter | Fluticasone Furoate (FF) | Fluticasone Propionate (FP) |
| Lung Mean Absorption Time | ~7 hours | 2.1 hours |
| Time for 90% Absorption from Lung | 20-30 hours | 8 hours |
Preclinical Pharmacological Investigations of 11 Oxo Fluticasone Furoate in Animal Models
Comparative Pharmacological Profile in Animal Models of Inflammatory Disease (e.g., allergic rhinitis, asthma models)
No studies detailing the efficacy or pharmacological effects of 11-Oxo-fluticasone Furoate in animal models of allergic rhinitis, asthma, or other inflammatory diseases have been identified.
In Vivo Assessment of Receptor Occupancy and Anti-inflammatory Biomarkers in Animal Tissues
There is no available data on the in vivo glucocorticoid receptor occupancy of this compound or its effects on anti-inflammatory biomarkers in any preclinical species.
Characterization of Metabolic Stability and Systemic Exposure in Preclinical Species
Information regarding the metabolic stability and systemic exposure (pharmacokinetics) of this compound in preclinical animal models is not available in the scientific literature.
Computational and in Silico Modeling of 11 Oxo Fluticasone Furoate
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 11-Oxo-fluticasone furoate, and its biological target, which is presumably the glucocorticoid receptor (GR).
Molecular Docking simulations would predict the preferred binding orientation of this compound within the ligand-binding domain of the GR. This process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and energetic compatibility. For corticosteroids, key interactions often involve hydrogen bonds and van der Waals forces with specific amino acid residues in the receptor pocket. In the case of this compound, the presence of a ketone group at the C11 position, instead of the hydroxyl group in fluticasone (B1203827) furoate, would likely alter its interaction profile with the GR. Docking studies could elucidate how this structural change affects the binding affinity and orientation compared to the parent compound. For instance, studies on other glucocorticoids have demonstrated the importance of specific structural features for high-affinity binding to the GR.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the receptor-ligand complex over time. An MD simulation would begin with the docked structure of this compound and the GR and simulate the movements of all atoms in the system over a specific period. This allows for the assessment of the stability of the binding pose, the flexibility of the receptor and ligand, and the role of solvent molecules in the interaction. Such simulations on glucocorticoid receptor complexes have been used to understand the structural basis of their activity. For this compound, MD simulations could reveal whether the C11-oxo group leads to any conformational changes in the GR that might affect its function as a transcription factor.
A hypothetical molecular docking and dynamics simulation study for this compound could involve the following steps:
| Step | Description |
| 1. Preparation of Structures | Obtain the 3D structure of this compound and the glucocorticoid receptor (GR). The GR structure is often obtained from a protein data bank. |
| 2. Molecular Docking | Use docking software to predict the binding pose of this compound within the GR's ligand-binding pocket. The results would be a set of possible binding modes ranked by a scoring function. |
| 3. System Setup for MD Simulation | The most plausible docked complex would be placed in a simulated physiological environment, including water molecules and ions. |
| 4. MD Simulation | Run the simulation for a sufficient duration to observe the dynamics of the complex. |
| 5. Analysis | Analyze the trajectory from the MD simulation to assess the stability of the binding, key interactions, and any conformational changes. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for corticosteroids could predict the glucocorticoid activity of this compound based on its physicochemical properties or molecular descriptors. While specific QSAR studies on this compound are not available, general QSAR models for steroids have been developed. These models often use descriptors such as lipophilicity, electronic properties, and steric parameters to correlate with receptor binding affinity or anti-inflammatory potency. kg.ac.rs The oxidation of the 11-hydroxyl group to a ketone in this compound would significantly alter its electronic and steric properties, which a QSAR model could quantify to predict its activity relative to fluticasone furoate.
Structure-Metabolism Relationship (SMR) analysis focuses on the relationship between a compound's structure and its metabolic fate. For corticosteroids, metabolism is a critical factor determining their duration of action and potential for systemic side effects. The metabolism of fluticasone furoate is known to be mediated by cytochrome P450 enzymes, particularly CYP3A4. nih.gov An SMR analysis for this compound would investigate how the C11-oxo group influences its susceptibility to further metabolism. It is plausible that the absence of the 11-hydroxyl group could make the molecule less prone to certain metabolic transformations, potentially altering its pharmacokinetic profile.
A hypothetical QSAR/SMR analysis for this compound might involve:
| Analysis Type | Key Descriptors/Factors to Consider |
| QSAR | Lipophilicity (logP), molecular weight, molar refractivity, electronic properties (e.g., partial charges on key atoms), and steric descriptors (e.g., molecular shape). |
| SMR | The presence of metabolically labile sites, the electronic environment around the C11-oxo group, and the overall steric hindrance of the molecule. |
Prediction of this compound Formation and Degradation Pathways
In silico tools can be used to predict the metabolic pathways leading to the formation of this compound and its subsequent degradation.
Formation Pathway: The formation of this compound from fluticasone furoate involves the oxidation of the 11β-hydroxyl group to a ketone. This reaction is likely catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. Computational models can predict the likelihood of this biotransformation by analyzing the substrate specificity of 11β-HSD and the accessibility of the 11β-hydroxyl group in fluticasone furoate.
Degradation Pathways: The degradation of this compound would likely involve further metabolism. Predictive metabolism software can identify potential sites of metabolism on the molecule. For fluorinated corticosteroids, common metabolic reactions include hydroxylation, defluorination, and cleavage of ester side chains. nih.gov For this compound, potential degradation pathways could include:
Hydroxylation at various positions on the steroid nucleus.
Metabolism of the furoate ester moiety.
Further modifications to the carbothioate group.
Computational tools can generate a ranked list of potential metabolites based on the reactivity of different parts of the molecule. This information is valuable for guiding experimental metabolite identification studies. Forced degradation studies on other corticosteroids have been used to predict and identify degradation products, a strategy that could also be applied to this compound. nih.gov
Environmental Fate and Occurrence of 11 Oxo Fluticasone Derivatives
Detection and Quantification in Environmental Compartments (e.g., surface waters)
Direct detection and quantification of 11-Oxo-fluticasone furoate in environmental compartments such as surface waters have not been extensively reported in scientific literature. The focus of environmental monitoring studies has primarily been on the parent compounds of pharmaceuticals. However, given that fluticasone (B1203827) furoate is known to be persistent in the environment, it is plausible that its metabolites and degradation products, including the 11-oxo derivative, could also be present in trace amounts in surface waters and other environmental matrices.
The parent compound, fluticasone furoate, is considered to have a low potential for bioaccumulation. Nevertheless, its high chronic toxicity to aquatic organisms necessitates a better understanding of the environmental concentrations of its derivatives. The development of sensitive analytical methods will be crucial for the future detection and quantification of this compound in various environmental samples.
Table 1: Environmental Risk Profile of Fluticasone Furoate (Parent Compound)
| Parameter | Finding |
| Persistence | Considered persistent in the environment. |
| Bioaccumulation Potential | Low |
| Aquatic Toxicity | Very high chronic toxicity. |
This data is for the parent compound, fluticasone furoate, and is used to infer the potential environmental risk of its derivatives like this compound.
Environmental Transformation and Degradation Pathways (e.g., photodegradation)
The environmental transformation of fluticasone derivatives can occur through various pathways, with photodegradation being a significant process for corticosteroids. Studies on the parent compound, fluticasone furoate, have shown that it undergoes degradation upon exposure to light, leading to the formation of several photoproducts.
A study on the forced degradation of fluticasone furoate under light exposure identified three primary degradation products. researchgate.net The degradation mechanism involves a rearrangement of the steroid ring A, resulting in cross-linked products. researchgate.net While this study did not specifically identify this compound as a direct photodegradation product, the oxidation of the 11-hydroxyl group to a ketone is a plausible transformation pathway for corticosteroids in the environment, potentially mediated by microbial activity or other oxidative processes.
The metabolism of fluticasone furoate in humans primarily involves the removal of the S-fluoromethyl carbothioate group to form an inactive carboxylic acid metabolite. While this is a biological process, it highlights the potential for transformation of the parent compound, which could lead to a variety of derivatives entering the environment through wastewater.
Table 2: Identified Photodegradation Products of Fluticasone Furoate
| Product | Structural Feature |
| Photoproduct 1 | Rearrangement of steroid ring A (cross-linked) |
| Photoproduct 2 | Rearrangement of steroid ring A (cross-linked) |
| Photoproduct 3 | Isomeric degradation product |
Source: Based on findings from a study on the photodegradation of fluticasone furoate. researchgate.net
Further research is needed to specifically investigate the environmental transformation and degradation pathways of this compound to fully understand its environmental fate and potential impact.
Future Research Directions for 11 Oxo Fluticasone Furoate
Elucidation of Novel Enzyme Systems Responsible for 11-Oxo Formation
The metabolic conversion of fluticasone (B1203827) furoate to its 11-oxo derivative is a critical area of investigation. While the cytochrome P450 (CYP) system, particularly CYP3A4, is known to be the primary metabolic pathway for fluticasone furoate leading to the formation of an inactive 17β-carboxylic acid metabolite, the specific enzymes responsible for the oxidation of the 11-hydroxyl group are not fully elucidated nih.gov. It is widely understood that the interconversion of 11β-hydroxy steroids and their corresponding 11-keto forms is catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes taylorandfrancis.comoup.com.
Future research should focus on identifying the specific isoforms of 11β-HSD (e.g., 11β-HSD1 and 11β-HSD2) that are involved in the formation of 11-Oxo-fluticasone Furoate in various tissues. Investigating the potential role of other novel oxidative enzyme systems beyond the conventional CYP and 11β-HSD pathways could also provide significant insights.
Table 1: Potential Enzyme Systems for Investigation in this compound Formation
| Enzyme Family | Specific Isoforms of Interest | Rationale for Investigation |
| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | 11β-HSD1, 11β-HSD2 | Known to catalyze the interconversion of active 11β-hydroxy glucocorticoids to their inactive 11-keto metabolites. |
| Cytochrome P450 (CYP) | CYP3A4, CYP3A5, other extrahepatic CYPs | While primarily involved in other metabolic pathways of fluticasone furoate, their potential contribution to 11-oxo formation warrants investigation. |
| Short-Chain Dehydrogenases/Reductases (SDRs) | Novel SDRs with steroid substrate specificity | This large family of enzymes is involved in various metabolic pathways and could contain unidentified enzymes capable of 11-hydroxyl oxidation. |
Exploration of Potential Biological Activities Beyond Glucocorticoid Receptor Modulation
The biological activity of 11-keto steroids is generally considered to be significantly lower than their 11β-hydroxy counterparts due to reduced affinity for the glucocorticoid receptor (GR) nih.gov. However, some 11-keto steroids, such as 11-ketodexamethasone, have been shown to act as potent GR agonists researchgate.net. Therefore, the assumption of inactivity for this compound should be experimentally verified.
Beyond GR modulation, future studies should explore other potential biological activities. This includes investigating interactions with other nuclear receptors, such as the mineralocorticoid, androgen, and progesterone (B1679170) receptors nih.govnih.gov. Furthermore, exploring non-genomic signaling pathways and potential off-target effects is crucial for a complete understanding of the compound's pharmacological profile. Research into the activity of other 11-oxygenated androgens has revealed potent biological effects, suggesting that the 11-oxo group does not universally lead to inactivation mdpi.comresearchgate.net.
Development of Advanced Analytical Platforms for Comprehensive Metabolomic and Impurity Profiling
The accurate detection and quantification of this compound as a metabolite and impurity are essential for drug development and safety assessment. Current methods for steroid analysis, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high sensitivity and specificity nih.govnih.govresearchgate.netnih.gov.
Future research should focus on developing and validating advanced, high-throughput analytical platforms specifically for this compound. This includes the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for comprehensive metabolomic and impurity profiling. The development of certified reference standards for this compound is also critical for accurate quantification in complex biological matrices researchgate.net.
Table 2: Advanced Analytical Techniques for this compound Profiling
| Analytical Technique | Application | Advantages |
| UHPLC-HRMS (e.g., Orbitrap, Q-TOF) | Comprehensive metabolomic and impurity profiling. | High resolution and mass accuracy for unambiguous identification of known and unknown metabolites and impurities. |
| LC-MS/MS (Triple Quadrupole) | Targeted quantification in biological matrices. | High sensitivity and specificity for accurate measurement of low-level analytes. |
| Supercritical Fluid Chromatography (SFC)-MS | Chiral separation and analysis of steroid isomers. | Can provide separation of stereoisomers that may not be resolved by conventional LC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel metabolites and impurities. | Provides detailed structural information for definitive identification. |
Mechanistic Studies on the Impact of the 11-Oxo Group on Steroid Conformation and Receptor Binding Dynamics
The substitution of the 11β-hydroxyl group with an 11-oxo group can significantly alter the three-dimensional structure of the steroid, which in turn affects its binding affinity and activation of the glucocorticoid receptor. Molecular dynamics simulations of other corticosteroids have suggested that the 11-keto group can increase the flexibility of the steroid's C ring, potentially leading to a less favorable conformation for receptor binding nih.gov.
Future research should employ a combination of experimental and computational approaches to understand the conformational changes induced by the 11-oxo group in fluticasone furoate. Techniques such as X-ray crystallography or microcrystal electron diffraction (MicroED) could provide high-resolution structural data of this compound acs.orgnih.govescholarship.org. These experimental structures can then be used to validate and refine computational models for more accurate predictions of receptor binding dynamics and activation.
Q & A
Q. What experimental designs are optimal for assessing the pharmacokinetics of fluticasone furoate (FF) in healthy subjects?
A crossover design is often employed to evaluate intra-subject variability in FF pharmacokinetics. For example, an open-label, single-dose crossover study with 18 subjects was used to estimate bioavailability and systemic exposure using a high dose (880 µg) to ensure quantifiable plasma concentrations . Dose selection should account for prior data showing low detectability at lower doses.
Q. How is the safety profile of FF/vilanterol (VI) evaluated across clinical phases?
Integrated safety analyses aggregate data from multiple randomized, parallel-group studies (e.g., 18 Phase II/III trials). Key metrics include adverse event rates, urinary cortisol excretion (to assess hypothalamic-pituitary-adrenal axis suppression), and comparative safety against FF monotherapy. Consistency in adverse event profiles across studies supports regulatory approval .
Q. What methodologies are used to compare FF/VI efficacy with other ICS/LABA combinations like fluticasone propionate/salmeterol (FP/SAL)?
Randomized, double-blind, double-dummy trials with primary endpoints like 0–24 h weighted mean FEV₁ (forced expiratory volume in 1 second) are standard. For example, FF/VI (100/25 µg once daily) demonstrated non-inferiority to FP/SAL (250/50 µg twice daily) in improving lung function over 24 weeks, though statistical equivalence was not achieved in all endpoints .
Q. How is dose selection justified in FF clinical trials?
Doses are chosen based on prior pharmacokinetic data and safety thresholds. For instance, 880 µg was selected in a pharmacokinetic study to ensure measurable plasma concentrations, while therapeutic doses (e.g., 92–184 µg FF) are derived from dose-response curves balancing efficacy and cortisol suppression .
Q. How are non-quantifiable cortisol data handled in FF pharmacodynamic analyses?
Non-quantifiable serum cortisol values are imputed as half the lower limit of quantification (LLOQ), while urine cortisol data are excluded. Sigmoid Emax models are fitted to FF AUC₂₄ (area under the curve) and cortisol suppression data, accounting for single- vs. repeat-dose slopes using nonlinear mixed-effects modeling (e.g., NONMEM) .
Advanced Research Questions
Q. How can researchers address contradictions in comparative efficacy data between FF/VI and other ICS/LABA therapies?
Mixed-treatment comparison (MTC) models and sensitivity analyses are critical when direct head-to-head data are limited. For example, uncertainties in dose equivalence and incomplete outcome networks (e.g., missing comparisons across all four outcome measures) require robust assumptions and validation via subgroup analyses .
Q. What advanced PK/PD modeling techniques link FF systemic exposure to cortisol suppression?
Sigmoid Emax models quantify the relationship between FF AUC₂₄ and 24-h urinary cortisol excretion or weighted mean serum cortisol (WM₂₄). These models incorporate covariates like dose frequency and imputation methods for non-quantifiable data, validated through meta-analyses of multiple studies .
Q. How should long-term efficacy studies of FF/VI be designed to assess tachyphylaxis risk?
Parallel-group studies with serial FEV₁ measurements over 52 weeks are used. For example, FF/VI maintained bronchodilation efficacy over 1 year without tachyphylaxis, as shown by consistent trough FEV₁ improvements (42 mL vs. VI alone, p<0.001) in integrated COPD trials .
Q. What meta-analytic approaches are suitable for reconciling safety data discrepancies across FF trials?
Pooled analyses of adverse events (AEs) from Phase II/III studies, stratified by dose and population (e.g., asthma vs. COPD), can identify trends. A lack of significant differences in urinary cortisol excretion or AE rates between FF/VI and FF monotherapy supports class-wide safety .
Q. What challenges arise when integrating cross-study data for FF pharmacokinetic/pharmacodynamic analyses?
Harmonizing assay methodologies (e.g., HPLC-MS for cortisol quantification) and accounting for study-specific protocols (e.g., single vs. repeat dosing) are essential. Robust internal validation of assays ensures data comparability, as seen in meta-analyses of FF’s cortisol suppression .
Methodological Tables
Table 1: Key Pharmacokinetic Parameters of Fluticasone Furoate
| Parameter | Value (Mean ± SD) | Study Design | Reference |
|---|---|---|---|
| AUC₂₄ (pg·h/mL) | 6,300 (max) | Single-dose crossover | |
| Tₘₐₓ (h) | 1–2 | Open-label, 18 subjects |
Table 2: Comparative Efficacy of FF/VI vs. FP/SAL in Asthma
| Endpoint | FF/VI (100/25 µg) | FP/SAL (250/50 µg) | Adjusted Difference (95% CI) | Reference |
|---|---|---|---|---|
| 0–24 h wmFEV₁ (mL) | +341 | +377 | -37 (-88, 15) | |
| Trough FEV₁ (mL) | +129 | N/A | +42 (19, 64) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
